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molecular formula C11H16N4OS B1398055 (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone CAS No. 1252779-96-6

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

Cat. No. B1398055
M. Wt: 252.34 g/mol
InChI Key: BMJMMLYFIUGLBN-UHFFFAOYSA-N
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Patent
US08741887B2

Procedure details

To a solution of compound 7c (1.2 g, 3.41 mmol) in CH2Cl2 (12 mL) was added TFA (3 mL). The reaction mixture was stirred at room temperature for 4.5 h, concentrated, and to the resulting residue was added aq. NaHCO3. The mixture was extracted with 2% MeOH/CH2Cl2 (3×). The organic solution was dried over Na2SO4 and concentrated to give compound 5e, which was used in the next reaction without further purification.
Name
compound 7c
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([N:12]2[CH2:17][CH2:16][N:15]([C:18]([C:20]3[S:21][CH:22]=[CH:23][N:24]=3)=[O:19])[CH2:14][CH2:13]2)[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH:8]1[CH2:9][CH:10]([N:12]2[CH2:13][CH2:14][N:15]([C:18]([C:20]3[S:21][CH:22]=[CH:23][N:24]=3)=[O:19])[CH2:16][CH2:17]2)[CH2:11]1

Inputs

Step One
Name
compound 7c
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)N1CCN(CC1)C(=O)C=1SC=CN1
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
to the resulting residue was added aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 2% MeOH/CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
N1CC(C1)N1CCN(CC1)C(=O)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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